

# BMS-986299 in combination with ipilimumab vs. monotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986299 |           |
| Cat. No.:            | B8201818   | Get Quote |

An Objective Comparison of **BMS-986299** in Combination with Ipilimumab Versus Monotherapy for Researchers and Drug Development Professionals.

This guide provides a detailed comparison of the therapeutic performance of **BMS-986299**, a first-in-class NLRP3 inflammasome agonist, when used in combination with the CTLA-4 inhibitor ipilimumab, versus the respective monotherapies. The information is compiled from available preclinical and clinical data to support researchers, scientists, and drug development professionals.

## **Mechanism of Action**

**BMS-986299**: This agent is a small molecule agonist of the NOD-, LRR-, and pyrin-domain containing-3 (NLRP3) inflammasome.[1][2] Activation of the NLRP3 inflammasome is a key event in the innate immune system, leading to the maturation and secretion of pro-inflammatory cytokines such as Interleukin-1 $\beta$  (IL-1 $\beta$ ) and Interleukin-18 (IL-18).[2] These cytokines can enhance adaptive immune responses and T-cell memory, potentially turning an immunologically "cold" tumor microenvironment into a "hot" one, thereby making it more susceptible to immune attack.[2] Preclinical studies have shown that **BMS-986299** can induce dendritic cell maturation, enhance T-cell activation, and, in combination with checkpoint inhibitors, promote durable immunological memory in solid tumor models.[2]

Ipilimumab: Ipilimumab is a fully human monoclonal antibody that targets the Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4).[3][4] CTLA-4 is an immune checkpoint receptor on the surface of T-cells that acts as a negative regulator of T-cell activation.[3][5] By binding to







ligands like CD80/CD86 on antigen-presenting cells (APCs), CTLA-4 inhibits T-cell proliferation and effector function.[3] Ipilimumab blocks this interaction, effectively "releasing the brakes" on the T-cell response, which augments the activation and proliferation of tumor-infiltrating T-cells and can reduce the function of immunosuppressive regulatory T-cells.[3][5]

Combination Therapy Rationale: The combination of an NLRP3 agonist with a CTLA-4 inhibitor is based on a synergistic immuno-oncology approach. **BMS-986299** initiates a potent innate immune response within the tumor, increasing inflammation and antigen presentation. This primed environment is then leveraged by ipilimumab, which sustains and amplifies the subsequent T-cell-mediated adaptive immune attack on the tumor cells.





Click to download full resolution via product page

Caption: Combined signaling pathway of BMS-986299 and Ipilimumab.



# **Experimental Data**

The primary source of clinical data for **BMS-986299** as a monotherapy and in combination with ipilimumab (and nivolumab) comes from a Phase I, first-in-human study (NCT03444753).[6][7] [8] Data for ipilimumab monotherapy is drawn from various clinical trials in advanced melanoma.

**Efficacy Data** 

| Therapy Arm                               | Study                                                                                    | Tumor Type(s)                             | Key Efficacy<br>Metric                      | Result                                  |
|-------------------------------------------|------------------------------------------------------------------------------------------|-------------------------------------------|---------------------------------------------|-----------------------------------------|
| BMS-986299<br>Monotherapy                 | NCT03444753                                                                              | Advanced Solid<br>Tumors                  | Objective<br>Response Rate<br>(ORR)         | No antitumor activity noted.[6] [9][10] |
| BMS-986299 +<br>Nivolumab +<br>Ipilimumab | NCT03444753                                                                              | Advanced Solid<br>Tumors                  | Overall Objective<br>Response Rate<br>(ORR) | 10%[6][7][9]                            |
| Confirmed Partial<br>Responses<br>(PRs)   | Observed in TNBC, HR+ HER2- breast cancer, and cutaneous squamous cell carcinoma.[6][10] |                                           |                                             |                                         |
| Ipilimumab<br>Monotherapy                 | Phase 2<br>(NCT00289640)                                                                 | Pretreated<br>Advanced<br>Melanoma        | Best Overall<br>Response Rate<br>(BORR)     | 11.1% (10 mg/kg<br>dose)[11]            |
| Phase 2 (O'Day<br>et al., 2010)           | Pretreated<br>Advanced<br>Melanoma                                                       | Best Overall<br>Response Rate<br>(BORR)   | 5.8%[12]                                    |                                         |
| CheckMate 067                             | Advanced<br>Melanoma                                                                     | 6.5-Year Overall<br>Survival (OS)<br>Rate | 23%[13]                                     | -                                       |



| <u>Safetv</u> | and | <u>Tolera</u> | <u>ability</u> | Data |
|---------------|-----|---------------|----------------|------|
|               |     |               |                |      |

| Therapy Arm                               | Study                          | Most Common<br>Treatment-Related<br>Adverse Events<br>(TRAEs)                | Grade 3/4 TRAEs                                                                                                           |
|-------------------------------------------|--------------------------------|------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|
| BMS-986299<br>Monotherapy                 | NCT03444753                    | Grade 1-2: Fever (79%), Leukocytosis (42%), Neutrophilia (38%).[6]           | Tubulointerstitial nephritis (1 patient).[8]                                                                              |
| BMS-986299 +<br>Nivolumab +<br>Ipilimumab | NCT03444753                    | Grade 1-2: Fever (70%), Neutrophilia (36%), Leukocytosis (33%).[6][9][10]    | Hepatitis, colitis,<br>diabetic ketoacidosis,<br>elevated liver<br>enzymes (1 patient<br>each).[8]                        |
| Ipilimumab<br>Monotherapy                 | Pooled Analysis (14<br>trials) | Gastrointestinal (diarrhea, colitis), Dermatologic (rash, pruritus).[14][15] | Immune-related AEs (any grade) occurred in ~64% of patients; Grade 3-4 gastrointestinal events were most common. [11][14] |

# Experimental Protocols Key Clinical Trial: NCT03444753

This was a Phase I, multicenter, open-label study designed to assess the safety, tolerability, and preliminary efficacy of intra-tumoral **BMS-986299** alone and in combination with nivolumab and ipilimumab.[8][16]

- Patient Population: Adults (≥18 years) with histologically confirmed advanced or metastatic solid tumors with accessible lesions for intra-tumoral injection.[9][10] A significant portion of enrolled patients (58%) had received prior immunotherapy.[6][7]
- Study Design:



- Part 1A (Monotherapy): Dose escalation of intra-tumoral BMS-986299 across 7 cohorts
   (75μg to 4000μg) to determine safety and tolerability.[8]
- Part 1B (Combination Therapy): Dose escalation of intra-tumoral BMS-986299 across 3 cohorts (75μg to 2000μg) combined with fixed doses of intravenous nivolumab (480 mg every 4 weeks) and ipilimumab (1 mg/kg every 8 weeks).[8]
- Patients in Part 1A who did not respond could cross over to the combination therapy arm.
   [6][8]
- Drug Administration:
  - BMS-986299: Administered intra-tumorally on days 1, 8, 15, 22, and 29 for the first cycle,
     and then on days 1 and 29 for subsequent cycles.[8]
- Endpoints:
  - Primary: Safety and tolerability, incidence of dose-limiting toxicities (DLTs).[8]
  - Secondary: Objective response rate (ORR), duration of response (DOR),
     pharmacokinetics, and pharmacodynamic markers (e.g., changes in serum cytokines and tumor-infiltrating lymphocytes).[6][9]

**Caption:** Experimental workflow for the NCT03444753 Phase I trial.

## Conclusion

The available data from the Phase I NCT03444753 study indicates that while **BMS-986299** monotherapy did not demonstrate anti-tumor activity, its combination with the checkpoint inhibitors nivolumab and ipilimumab showed modest clinical efficacy in a heavily pre-treated patient population, with an overall objective response rate of 10%.[6][7][9][10] The safety profile of the combination therapy was considered manageable and generally well-tolerated, with the most common adverse events being low-grade fever and changes in white blood cell counts.[6]

Compared to ipilimumab monotherapy, which has a response rate in the range of 6-11% in advanced melanoma, the triple combination shows preliminary promise in other solid tumor types.[11][12] However, the toxicity profile of the combination, while manageable in the Phase I



setting, involves a different spectrum of adverse events (primarily inflammatory responses from **BMS-986299**) compared to the well-documented immune-related adverse events of ipilimumab.[6][14]

Further investigation in larger, randomized trials is necessary to definitively establish the clinical benefit and safety of adding **BMS-986299** to an ipilimumab-based immunotherapy regimen.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. Discovery and preclinical characterization of BMS-986299, a first-in-class NLRP3 agonist with potent antitumor activity in combination with checkpoint blockade - American Chemical Society [acs.digitellinc.com]
- 3. Ipilimumab NCI [dctd.cancer.gov]
- 4. Ipilimumab Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Phase I study of BMS-986299, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. researchgate.net [researchgate.net]
- 11. Ipilimumab monotherapy in patients with pretreated advanced melanoma: a randomised, double-blind, multicentre, phase 2, dose-ranging study PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of ipilimumab monotherapy in patients with pretreated advanced melanoma: a multicenter single-arm phase II study PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]



- 14. ascopubs.org [ascopubs.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [BMS-986299 in combination with ipilimumab vs. monotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8201818#bms-986299-in-combination-with-ipilimumab-vs-monotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com